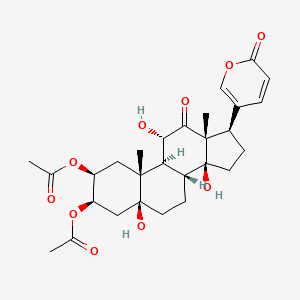
lucibufagin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lucibufagin C is a defensive steroid lactone that is produced by males of the species Photinus pyralis. It is a 5beta-hydroxy steroid, a steroid ester, a 14beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 12-oxo steroid, a member of 2-pyranones, a steroid lactone and a secondary alpha-hydroxy ketone. It derives from a hydride of a 5beta-bufanolide.
科学的研究の応用
Pharmacological Applications
Antitumor Activity
Lucibufagin C has been studied for its potential antitumor properties. Bufadienolides, including lucibufagins, have demonstrated cytotoxic effects against various cancer cell lines. For example, research indicates that lucibufagins can inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular homeostasis and is often overexpressed in cancer cells . This inhibition can lead to apoptosis in tumor cells, making this compound a candidate for cancer therapy.
Cardiotonic Effects
Similar to other bufadienolides, this compound may exhibit cardiotonic effects. These compounds have been traditionally used in medicine for their ability to enhance cardiac contractility. The mechanism involves the inhibition of Na+/K+-ATPase, leading to increased intracellular sodium levels and subsequent calcium influx through the sodium-calcium exchanger . This property positions this compound as a potential therapeutic agent for heart-related conditions.
Ecological and Evolutionary Insights
Defensive Mechanism
this compound plays a significant role in the defense mechanisms of fireflies against predation. Studies have shown that female fireflies of the genus Photuris acquire these defensive steroids by feeding on male Photinus fireflies. This not only provides nutritional benefits but also enhances their survival by deterring predators through toxicity . The evolutionary aspect of this behavior suggests a complex interplay between predator and prey dynamics within ecosystems.
Chemical Ecology
The presence of lucibufagins in fireflies contributes to chemical ecology research by providing insights into how these compounds influence interspecies interactions. The defensive role of lucibufagins against predators highlights their ecological significance and prompts further investigation into their biosynthetic pathways and ecological functions .
Analytical Techniques and Case Studies
Mass Spectrometry Analysis
Recent advancements in mass spectrometry have facilitated the identification and characterization of lucibufagins, including this compound. Hierarchical clustering techniques applied to MS/MS spectra have expanded the known profiles of lucibufagins from 17 to 29 distinct compounds . This analytical approach is crucial for understanding the diversity and structural variations within this class of compounds.
Case Study: Firefly Metabolomics
A comprehensive study conducted on Photinus pyralis utilized targeted metabolomic analysis to confirm the presence of this compound within nuptial gifts. This study not only identified lucibufagins but also explored their potential roles in mating behaviors and reproductive strategies among fireflies .
Data Table: Summary of Findings on this compound
特性
分子式 |
C28H36O10 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
[(2S,3R,5S,8R,9S,10R,11S,13R,14S,17R)-3-acetyloxy-5,11,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C28H36O10/c1-14(29)37-19-11-25(3)22-18(7-9-27(25,34)12-20(19)38-15(2)30)28(35)10-8-17(16-5-6-21(31)36-13-16)26(28,4)24(33)23(22)32/h5-6,13,17-20,22-23,32,34-35H,7-12H2,1-4H3/t17-,18-,19+,20-,22-,23+,25-,26+,27+,28+/m1/s1 |
InChIキー |
DVEVNJSTCHVUOO-AXGBFFCYSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3[C@@H](CC[C@@]2(C[C@H]1OC(=O)C)O)[C@]4(CC[C@@H]([C@]4(C(=O)[C@H]3O)C)C5=COC(=O)C=C5)O)C |
正規SMILES |
CC(=O)OC1CC2(C3C(CCC2(CC1OC(=O)C)O)C4(CCC(C4(C(=O)C3O)C)C5=COC(=O)C=C5)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















